![molecular formula C14H21FN4O3 B2562146 Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate CAS No. 2377005-10-0](/img/structure/B2562146.png)
Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate” is a chemical compound with the CAS Number: 2377005-10-0 . It has a molecular weight of 312.34 . The IUPAC name for this compound is tert-butyl (((2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21FN4O3/c1-14(2,3)22-13(21)16-6-9-4-10(20)7-19(9)12-5-11(15)17-8-18-12/h5,8-10,20H,4,6-7H2,1-3H3,(H,16,21)/t9-,10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Tert-butyl carbamates are key intermediates in the synthesis of various biologically active compounds. For example, a method for synthesizing tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in drugs like omisertinib (AZD9291), demonstrates the utility of such compounds in streamlined synthetic routes, achieving high yields through optimization of reaction conditions (Zhao et al., 2017).
- The use of 4-fluoropyrrolidine derivatives in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors, highlights the relevance of fluorinated pyrrolidine carbonyl fluorides. These synthons, prepared through a double fluorination process, serve as versatile intermediates for generating a variety of functionalized pyrrolidine derivatives, facilitating the synthesis of compounds with significant medicinal potential (Singh & Umemoto, 2011).
Role in Medicinal Chemistry and Drug Discovery
- N-tert-Butyldimethylsilyloxycarbonyl (silyl carbamate) groups, derived from tert-butyl carbamates, enable chemoselective transformations of amino protecting groups, showcasing the versatility of carbamates in the synthesis and modification of bioactive molecules. This approach facilitates the efficient generation of N-ester type compounds under mild conditions, highlighting the strategic importance of carbamates in complex molecule synthesis (Sakaitani & Ohfune, 1990).
- The development of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones with aminopyrrolidine substituents illustrates the application of tert-butyl carbamates in crafting molecules with defined stereochemistry and enhanced antimicrobial properties. The detailed asymmetric synthesis of these compounds underscores the significance of carbamates in accessing enantiomerically pure bioactive molecules (Di Cesare et al., 1992).
Novel Therapeutic Agents and Biological Activity
- The synthesis of 2-aminopyrimidines as histamine H4 receptor (H4R) ligands, leveraging tert-butyl carbamates, demonstrates the application of these intermediates in the discovery of new therapeutic agents. Optimization studies on the core pyrimidine moiety and various substituents led to potent compounds with significant in vitro anti-inflammatory and antinociceptive activities, highlighting the therapeutic potential of carbamate-derived molecules (Altenbach et al., 2008).
Propriétés
IUPAC Name |
tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O3/c1-14(2,3)22-13(21)16-6-9-4-10(20)7-19(9)12-5-11(15)17-8-18-12/h5,8-10,20H,4,6-7H2,1-3H3,(H,16,21)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYBPLIOBQFDCQ-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1C2=CC(=NC=N2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@H](CN1C2=CC(=NC=N2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.